molecular formula C12H19ClO2Si B15065754 (3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane

(3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane

Cat. No.: B15065754
M. Wt: 258.81 g/mol
InChI Key: AFJSBUWKGNEOQM-UHFFFAOYSA-N
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Description

(3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane: is an organosilicon compound with the molecular formula C12H19ClO2Si It is characterized by the presence of a chloromethyl group attached to a phenethyl moiety, which is further bonded to a dimethoxy(methyl)silane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane typically involves the reaction of 3-(chloromethyl)phenethyl alcohol with dimethoxy(methyl)silane in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. Common catalysts used include platinum or palladium complexes, which facilitate the hydrosilylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and stringent control of reaction parameters, such as temperature and pressure, are crucial to achieving high yields and product purity.

Chemical Reactions Analysis

Types of Reactions

(3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrosilylation: The silane group can undergo hydrosilylation reactions with alkenes and alkynes, facilitated by transition metal catalysts.

    Oxidation: The phenethyl moiety can be oxidized under specific conditions to form corresponding ketones or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrosilylation: Catalysts such as platinum or rhodium complexes are used, with reactions conducted under inert atmospheres (e.g., nitrogen or argon).

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used, often in acidic or basic media.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or amines.

    Hydrosilylation Products: Silane-functionalized alkanes or alkenes.

    Oxidation Products: Phenethyl ketones or aldehydes.

Scientific Research Applications

(3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.

    Medicine: Investigated for its role in drug delivery systems due to its ability to modify surface properties of nanoparticles.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane involves its ability to undergo various chemical transformations. The chloromethyl group is reactive towards nucleophiles, allowing for the introduction of different functional groups. The silane moiety can participate in hydrosilylation reactions, enabling the formation of silicon-carbon bonds. These properties make it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Chloromethyl)phenethyl)trimethoxysilane
  • (3-(Chloromethyl)phenethyl)triethoxysilane
  • (3-(Chloromethyl)phenethyl)dimethylsilane

Uniqueness

(3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane is unique due to the presence of both chloromethyl and dimethoxy(methyl)silane groups, which confer distinct reactivity and versatility. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for a wide range of applications in synthetic and industrial chemistry.

Properties

Molecular Formula

C12H19ClO2Si

Molecular Weight

258.81 g/mol

IUPAC Name

2-[3-(chloromethyl)phenyl]ethyl-dimethoxy-methylsilane

InChI

InChI=1S/C12H19ClO2Si/c1-14-16(3,15-2)8-7-11-5-4-6-12(9-11)10-13/h4-6,9H,7-8,10H2,1-3H3

InChI Key

AFJSBUWKGNEOQM-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(CCC1=CC(=CC=C1)CCl)OC

Origin of Product

United States

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